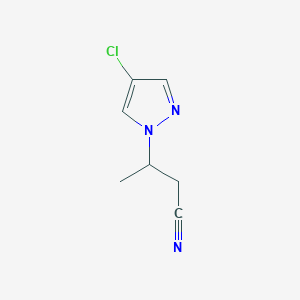

3-(4-chloro-1H-pyrazol-1-yl)butanenitrile

Description

Overview of Pyrazole (B372694) Derivatives in Medicinal Chemistry and Materials Science

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in the development of a vast array of functional molecules. rrbdavc.org The versatility of the pyrazole ring, allowing for substitution at various positions, has made it a privileged structure in both medicinal chemistry and materials science. fluorochem.co.uk

In the realm of medicinal chemistry , pyrazole derivatives have been integral to the discovery of numerous therapeutic agents. Their diverse biological activities are well-documented and span a wide range of applications. For instance, pyrazole-containing compounds have been developed as potent anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. The presence of the pyrazole nucleus is a key feature in several commercially successful drugs, highlighting its importance in drug design and development. The ability of the pyrazole core to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets contributes to its widespread use. fluorochem.co.uk

In materials science , the unique electronic and structural properties of pyrazoles have led to their incorporation into a variety of advanced materials. Their applications include the development of fluorescent probes, organic light-emitting diodes (OLEDs), and functional polymers. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, and photophysical properties.

Contextualization of 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile within Pyrazole Research

While specific research on this compound is limited, its structure suggests its potential as a valuable intermediate and a subject of interest in chemical and pharmaceutical research. The compound is often listed by chemical suppliers as a "research chemical," indicating its use in exploratory studies. nih.gov A closely related compound, 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile, which differs by only a single methylene (B1212753) group, is also recognized as a research chemical. nih.gov

The synthesis of pyrazoles bearing a nitrile group is a topic of ongoing research. acs.orgacs.orgrsc.org Various synthetic strategies have been developed to introduce the nitrile functionality onto the pyrazole scaffold, often involving multicomponent reactions or the modification of pre-existing pyrazole cores. acs.orgacs.org The presence of the butanenitrile side chain in this compound offers a versatile handle for further chemical transformations, allowing for the introduction of other functional groups such as carboxylic acids, amines, or amides.

The chloro-substituent on the pyrazole ring also plays a significant role in modifying the electronic properties of the molecule, which can in turn influence its reactivity and biological activity. Halogenated pyrazoles are common motifs in many biologically active compounds.

Table 1: General Properties of Substituted Pyrazole Nitriles

| Property | Description | Significance |

| Molecular Formula | C₇H₈ClN₃ | Provides the elemental composition of the molecule. |

| Molecular Weight | 169.61 g/mol | Important for various analytical and experimental procedures. |

| Structure | A pyrazole ring substituted with a chloro group and a butanenitrile group. | The specific arrangement of atoms determines the molecule's chemical and physical properties. |

| Functional Groups | Pyrazole, Chloro, Nitrile | These groups are key to the molecule's reactivity and potential applications. |

| Solubility | Likely soluble in organic solvents. | Important for reaction conditions and biological assays. |

| Reactivity | The nitrile group can undergo hydrolysis, reduction, or addition reactions. The pyrazole ring can participate in various coupling reactions. | Allows for the synthesis of a diverse range of derivatives. |

Current Research Trends and Future Prospects for Pyrazole-Based Compounds

The field of pyrazole chemistry continues to be an active area of research, with several key trends shaping its future direction. One major focus is the development of more efficient and sustainable synthetic methods for preparing pyrazole derivatives. This includes the use of green chemistry principles, such as catalytic reactions and multicomponent reactions, to minimize waste and improve atom economy.

In medicinal chemistry, there is a growing interest in the development of pyrazole-based compounds that target specific biological pathways with high selectivity. This includes the design of kinase inhibitors for cancer therapy, modulators of ion channels for neurological disorders, and agents that combat infectious diseases. The ability to fine-tune the properties of pyrazole derivatives through targeted substitutions makes them ideal candidates for lead optimization in drug discovery programs.

In materials science, the exploration of pyrazoles in the design of novel functional materials is expanding. Researchers are investigating their use in areas such as sensing, electronics, and catalysis. The development of pyrazole-based materials with tailored optical and electronic properties holds promise for a variety of technological applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloropyrazol-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-6(2-3-9)11-5-7(8)4-10-11/h4-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFIZOLZYRWLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249402 | |

| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006333-97-6 | |

| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006333-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chloro 1h Pyrazol 1 Yl Butanenitrile and Its Analogues

Direct Synthesis of 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile

The direct synthesis of the target molecule, this compound, can be approached through several routes, primarily involving the formation of the pyrazole (B372694) ring and the subsequent or concurrent introduction of the chloro and butanenitrile groups.

Cyclization Reactions for Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the cyclization reaction, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. tsijournals.commdpi.com For the synthesis of a 4-chloropyrazole, a key intermediate would be a halogenated 1,3-dicarbonyl compound or the chlorination of the pyrazole ring after its formation.

One common method involves the reaction of a β-ketoester with a hydrazine. To obtain the 4-chloro substitution, a chlorinated β-ketoester could be utilized. Alternatively, the unsubstituted pyrazole can be synthesized first and then subjected to chlorination. For instance, pyrazoles can be chlorinated at the 4-position using reagents like hypochloric acid or its salts in the absence of carboxylic acid. nih.gov

Another versatile approach is the 1,3-dipolar cycloaddition of a nitrile imine with an appropriate alkene. mdpi.com Nitrile imines, generated in situ from hydrazonoyl halides, can react with α,β-unsaturated nitriles to form pyrazole derivatives.

| Starting Materials | Reagents | Product | Reaction Type | Reference |

| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | Cyclocondensation | tsijournals.com |

| β,γ-Unsaturated Hydrazone | Cu-catalyst, Air | Pyrazole Derivative | Oxidative Cyclization | researchgate.net |

| Hydrazonoyl Halide | Vinylsulfonium Salt | Pyrazole Derivative | [3+2] Cycloaddition | researchgate.net |

| Pyrazole | Hypochloric Acid | 4-Chloropyrazole | Electrophilic Halogenation | nih.gov |

This table presents various methods for pyrazole ring formation, a key step in synthesizing the target compound.

Nitrile Group Introduction Strategies

The butanenitrile side chain can be introduced at the N1 position of the pyrazole ring through several methods. A common strategy is the N-alkylation of a pre-formed 4-chloropyrazole with a suitable halo-butanenitrile, such as 3-bromobutanenitrile, in the presence of a base.

Another approach is the Michael addition of 4-chloropyrazole to an α,β-unsaturated nitrile like crotononitrile (B213123) (but-2-enenitrile). This reaction is typically catalyzed by a base and adds the pyrazole ring to the β-position of the nitrile, directly yielding the butanenitrile side chain.

Furthermore, multi-component reactions can be designed to incorporate the nitrile functionality during the pyrazole ring formation. For instance, a reaction involving a hydrazine, a carbonyl compound, and a nitrile-containing component could potentially assemble the target molecule in a single step. researchgate.net

Stereoselective Synthesis Approaches

The butanenitrile side chain in this compound contains a stereocenter. Achieving stereoselectivity in the synthesis of such compounds is a significant challenge. One approach involves the use of a chiral auxiliary. For example, a chiral sulfinamide can be used to direct the stereoselective addition of a nucleophile to an imine, which can then be further elaborated to the desired pyrazole derivative. heteroletters.org

Another strategy is to employ a chiral catalyst in the Michael addition of 4-chloropyrazole to crotononitrile. Chiral organocatalysts or metal complexes can create a chiral environment that favors the formation of one enantiomer over the other.

General Synthetic Routes for 1,4-Disubstituted Pyrazole Derivatives

The synthesis of analogues of this compound often requires versatile methods to introduce a variety of substituents at the N1 and C4 positions of the pyrazole ring.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.

A notable example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from a (hetaryl)aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, often catalyzed by a simple organic base like taurine (B1682933) or piperidine. nih.gov While not directly yielding the target compound, these methods highlight the potential of MCRs to construct complex pyrazole-containing scaffolds that can be further modified.

| Components | Catalyst | Product | Reaction Type | Reference |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Taurine | 1,4-Dihydropyrano[2,3-c]pyrazole | Four-component | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Ammonium Acetate | Pyrazolo[3,4-b]pyridine Derivative | Four-component | nih.gov |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine | Pyrano[2,3-c]pyrazole Derivative | Four-component |

This table showcases the versatility of multi-component reactions in synthesizing complex pyrazole derivatives.

Cross-coupling Reactions for Pyrazole Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including pyrazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

A common strategy involves the use of pre-functionalized pyrazoles, such as halopyrazoles, which can participate in reactions like the Suzuki, Heck, or Sonogashira couplings. For instance, a 1-substituted-4-bromopyrazole could be coupled with an appropriate boronic acid to introduce a new group at the C4 position. tsijournals.com

More recently, direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach avoids the need for pre-functionalization of the pyrazole ring. For example, palladium-catalyzed direct C-H arylation can be used to introduce aryl groups at the C4 position of 3,5-disubstituted pyrazoles.

| Pyrazole Substrate | Coupling Partner | Catalyst | Reaction Type | Reference |

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Hydrazine | None (thermal) | Cyclization/Functionalization | |

| 3,5-Dimethylpyrazole | Aryl Halide | Palladium/Sylphos | C-H Arylation | |

| Pyridin-2-yl Pyrazole | Aryl Halide | Palladium | C-H Arylation | |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester | 4-Bromo-2-chlorobenzonitrile | Bis(triphenylphosphine)palladium(II) chloride | Suzuki Coupling |

This table provides examples of cross-coupling reactions used to functionalize the pyrazole core.

Strategies for Halogenation at the Pyrazole C-4 Position

The introduction of a halogen atom, particularly chlorine, at the C-4 position of the pyrazole ring is a pivotal transformation in the synthesis of this compound and its analogues. This functionalization is crucial as it significantly influences the electronic properties and biological activity of the final compound. Research has established that the C-4 position of the pyrazole nucleus is predisposed to electrophilic substitution. nih.gov

A prevalent and effective method for this chlorination is the use of N-chlorosuccinimide (NCS). researchgate.net This reagent is favored due to its relative safety and ease of handling compared to gaseous chlorine. The reaction can be carried out under mild conditions, often without the need for a catalyst, by treating the pyrazole precursor with NCS in a suitable solvent. researchgate.net Solvents such as carbon tetrachloride (CCl₄) or even water have been successfully employed, yielding 4-halopyrazoles in excellent yields. researchgate.net

For substrates that are less reactive, catalytic methods can be employed to facilitate the chlorination. For instance, a direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position has been developed using NCS, where dimethyl sulfoxide (B87167) (DMSO) serves a dual role as both a catalyst and a solvent. researchgate.net This metal-free approach offers a valuable protocol for synthesizing novel 4-halogenated pyrazole derivatives with moderate to excellent yields under simple and mild reaction conditions. researchgate.net

Another approach involves the use of trichloroisocyanuric acid (TCCA) in a solvent-free mechanochemical process. This method is noted for its rapidity, operational simplicity, and high yields, while also aligning with green chemistry principles by reducing solvent consumption. rsc.org

The following table summarizes various reagents and conditions used for the C-4 chlorination of pyrazole derivatives.

Table 1: Reagents and Conditions for C-4 Chlorination of Pyrazoles

| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | None | CCl₄ / H₂O | Room Temp. | Excellent | researchgate.net |

| N-Chlorosuccinimide (NCS) | DMSO | DMSO | Room Temp. | Moderate to Excellent | researchgate.net |

| Trichloroisocyanuric acid (TCCA) | None | Solvent-free (mechanochemical) | Room Temp. | High | rsc.org |

| Hypochloric acid or its salt | None | Not specified | -20 to +70 °C | Not specified | frontiersin.org |

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of pyrazole derivatives has benefited significantly from advancements in chemical synthesis, focusing on improving efficiency, sustainability, and scalability. These modern techniques are highly applicable to the production of this compound.

Catalysis in Pyrazole Synthesis

Catalysis plays a central role in the modern synthesis of pyrazoles, offering pathways with higher efficiency and selectivity. A variety of catalysts have been explored for the construction of the pyrazole ring. For instance, the classic Knorr pyrazole synthesis utilizes a catalytic amount of acid to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound. acs.org

Heterogeneous catalysts have gained attention due to their ease of separation and recyclability. Nickel-based heterogeneous catalysts have been successfully used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. beilstein-journals.org This method is both economical and environmentally friendly, with the catalyst being reusable for several cycles without significant loss of activity. beilstein-journals.org

Copper-catalyzed reactions have also proven effective, particularly in the context of flow chemistry for the synthesis of 1,4-disubstituted pyrazoles. rsc.orgresearchgate.net Furthermore, protic pyrazole complexes themselves can act as versatile ligands in homogeneous catalysis. frontiersin.org The use of catalytic amounts of imidazole (B134444) in aqueous media represents a green approach for the synthesis of pyrazolone (B3327878) compounds. nih.gov

The table below provides examples of catalytic systems used in pyrazole synthesis.

Table 2: Catalytic Systems for Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Acid (catalytic) | Knorr Synthesis | Hydrazine, 1,3-dicarbonyl compound | Classic, well-established method | acs.org |

| Heterogeneous Nickel | One-pot condensation | Hydrazine, ketone, aldehyde | Recyclable catalyst, room temperature | beilstein-journals.org |

| Copper (supported) | Cycloaddition | Sydnone, alkyne | Applicable in flow chemistry | rsc.orgresearchgate.net |

| Imidazole | Condensation | Ethyl acetoacetate, hydrazine | Green synthesis in aqueous media | nih.gov |

| Palladium(II) acetate/pyridine | C-H Alkenylation | Pyrazoles, activated alkenes | Direct functionalization | researchgate.net |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. frontiersin.orgresearchgate.net This involves the use of environmentally benign solvents, renewable resources, and energy-efficient methods.

Water, as a universal and non-toxic solvent, has been utilized in multicomponent reactions for pyrazole synthesis. nih.gov These reactions often proceed with short reaction times and provide excellent yields. nih.gov Solvent-free conditions, such as grinding reactants together, sometimes with a solid catalyst, represent another key green strategy. nih.gov

The use of alternative energy sources like microwave and ultrasound irradiation has been shown to accelerate reaction rates and improve yields in pyrazole synthesis. nih.govresearchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a one-pot multicomponent condensation under ultrasonic irradiation, using a magnetic nanocatalyst that can be easily recovered and reused. nih.gov

Mechanochemistry, which involves reactions induced by mechanical force, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.org The aforementioned chlorination of pyrazoles with TCCA is a prime example of this approach. rsc.org

Flow Chemistry Applications for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles and other pharmaceuticals, offering significant advantages over traditional batch processing. acs.orgresearchgate.net These benefits include enhanced control over reaction parameters like temperature and pressure, improved safety profiles, especially when dealing with hazardous intermediates, and seamless scalability from laboratory to industrial production. researchgate.netresearchgate.net

The continuous nature of flow synthesis allows for higher yields and purity of the product by minimizing side reactions. researchgate.net For example, a two-step continuous-flow process has been developed for the synthesis of 3,5-disubstituted pyrazoles, demonstrating a significant reduction in reaction time compared to batch methods. rsc.org Similarly, the synthesis of 1,4-disubstituted pyrazoles via a copper-catalyzed cycloaddition has been successfully implemented in a continuous flow setup, leading to dramatically reduced reaction times. rsc.org

Flow reactors are particularly well-suited for multistep syntheses, enabling the telescoping of reaction sequences without the need for isolating intermediates. This not only saves time and resources but also reduces waste. nih.gov The synthesis of complex pyrazole derivatives has been achieved with high efficiency using modular flow systems that allow for sequential reactions and purifications. nih.gov

The following table highlights the advantages of flow chemistry in pyrazole synthesis with specific examples.

Table 3: Flow Chemistry in Pyrazole Synthesis

| Reaction | Key Advantage | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|

| Two-stage pyrazole synthesis from acetophenones | Tandem reaction, high-yielding | 12 min | High | rsc.org |

| Synthesis of 1,4-disubstituted pyrazoles | Reduced reaction time | 2-5 hours (for scale-up) | Not specified | rsc.org |

| Synthesis of 3,5-disubstituted pyrazoles | Multistep, no intermediate isolation | Not specified | Good to excellent | rsc.org |

| Synthesis of pyrazole-4-carboxylate derivatives | High regioselectivity | Not specified | 62-82 | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3 4 Chloro 1h Pyrazol 1 Yl Butanenitrile

Reactivity Profile of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, primarily centered around nucleophilic addition to the electrophilic carbon atom and reactions involving the nitrogen atom.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This reaction proceeds through an amide intermediate. The specific conditions for hydrolysis, such as temperature and concentration of the acid or base, would need to be empirically determined for 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile.

Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a nickel or palladium catalyst). organic-chemistry.org The resulting amine, 4-(4-chloro-1H-pyrazol-1-yl)butan-1-amine, would be a valuable intermediate for further synthetic modifications. The choice of reducing agent can be critical to avoid unwanted side reactions, such as reduction of the pyrazole (B372694) ring or cleavage of the chloro substituent. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is known to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.org

Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This reaction provides a route to introduce a new carbon-carbon bond and further functionalize the butanenitrile side chain.

Table 1: Potential Reactions of the Nitrile Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrolysis (acidic) | H₃O⁺, heat | 3-(4-chloro-1H-pyrazol-1-yl)butanoic acid |

| Hydrolysis (basic) | NaOH, H₂O, heat | Sodium 3-(4-chloro-1H-pyrazol-1-yl)butanoate |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 4-(4-chloro-1H-pyrazol-1-yl)butan-1-amine |

| Reduction | H₂, Raney Nickel | 4-(4-chloro-1H-pyrazol-1-yl)butan-1-amine |

| Grignard Reaction | 1. R-MgBr, Et₂O; 2. H₃O⁺ | 1-Aryl/alkyl-4-(4-chloro-1H-pyrazol-1-yl)butan-1-one |

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The chloro group attached to the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, although the reactivity is influenced by the electronic properties of the pyrazole ring itself. The pyrazole ring is an electron-rich aromatic system, which generally disfavors nucleophilic aromatic substitution (SNAᵣ). However, the presence of the two nitrogen atoms can withdraw electron density, making the ring more susceptible to attack than a simple benzene (B151609) ring.

For nucleophilic aromatic substitution to occur, the reaction typically requires strong nucleophiles and may necessitate harsh reaction conditions (e.g., high temperatures) or the presence of a catalyst. The reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper salts, for instance, leads to the formation of 4-arylamino substituted products. osti.gov This suggests that for this compound, similar conditions might be required to achieve substitution of the chlorine atom.

Common nucleophiles that could potentially displace the chloro group include:

Amines: To form the corresponding 4-amino-pyrazole derivatives.

Alkoxides: To yield 4-alkoxy-pyrazole ethers.

Thiols: To produce 4-thioether-pyrazoles.

The success of these reactions would likely depend on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer-like complex. Recent studies have also provided evidence that some SₙAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring can undergo both electrophilic and nucleophilic aromatic substitution, with the position of attack being directed by the existing substituents.

Electrophilic Aromatic Substitution: The pyrazole ring is generally reactive towards electrophiles. rrbdavc.org The N1-butanenitrile and C4-chloro substituents will influence the regioselectivity of the reaction. The butanenitrile group at N1 is electron-withdrawing, which would deactivate the ring towards electrophilic attack. Conversely, the chloro group at C4 is a deactivating but ortho-, para-directing substituent in typical aromatic systems. In the context of the pyrazole ring, electrophilic attack is generally favored at the C4 position if it is unsubstituted. rrbdavc.org Since the C4 position is already occupied by a chlorine atom, electrophilic substitution would likely be directed to the C3 or C5 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Nucleophilic Aromatic Substitution: As mentioned in section 3.2, the chloro group at C4 can be replaced via nucleophilic aromatic substitution. The pyrazole ring itself can also be subject to nucleophilic attack, particularly if activated by strongly electron-withdrawing groups. For instance, the presence of a nitro group on the pyrazole ring facilitates the replacement of a chlorine atom by an azido (B1232118) group. mdpi.com

Mechanistic Pathways of Key Chemical Transformations

Nitrile Reduction (via LiAlH₄): The reduction of the nitrile group with lithium aluminum hydride proceeds via a nucleophilic addition mechanism.

The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking the C≡N triple bond and forming a nitrogen-metal complex.

A second hydride ion adds to the same carbon, leading to a dianionic intermediate.

Workup with water protonates the nitrogen atom to yield the primary amine.

Nucleophilic Aromatic Substitution (SNAᵣ): The substitution of the C4-chloro group likely follows a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazole ring is restored.

Alternatively, a concerted mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks is also possible. nih.gov

Stability and Degradation Pathways

The stability of this compound will be influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Stability: The nitrile group can undergo hydrolysis, as previously discussed. The rate of hydrolysis will be dependent on the pH of the environment. The pyrazole ring itself is generally considered to be metabolically stable. mdpi.com

Degradation of the Chloro Substituent: Chlorinated aromatic compounds can be subject to degradation through various mechanisms, including reductive dehalogenation and oxidative pathways. In biological systems, bacteria have been shown to degrade chlorophenols, which can serve as an analogy. nih.govnih.gov These degradation pathways often involve initial hydroxylation of the aromatic ring, which can lead to the eventual removal of the chlorine atom and cleavage of the ring. nih.gov For example, the degradation of 4-chlorophenol (B41353) can proceed through a hydroquinone (B1673460) pathway, where the chlorine is replaced by a hydroxyl group. nih.govresearchgate.net

Table 2: Potential Degradation Products

| Degradation Pathway | Potential Product(s) | Notes |

| Hydrolysis of Nitrile | 3-(4-chloro-1H-pyrazol-1-yl)butanoic acid | Can occur under acidic or basic conditions. |

| Reductive Dehalogenation | 3-(1H-pyrazol-1-yl)butanenitrile | Removal of the chloro substituent. |

| Oxidative Degradation | Hydroxylated and ring-opened products | Complex mixture of degradation products possible. |

Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile, ¹H NMR spectroscopy provides critical information about the electronic environment and connectivity of the hydrogen atoms.

In a typical analysis, the proton NMR spectrum of this compound would be recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The expected chemical shifts (δ) and coupling patterns would confirm the presence of the distinct structural motifs within the molecule. For instance, the protons on the pyrazole (B372694) ring are expected to appear as singlets in the aromatic region of the spectrum. The methine proton of the butanenitrile chain would likely appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons adjacent to the nitrile group and the chiral center would also exhibit characteristic splitting patterns. The terminal methyl group protons would typically be observed as a doublet.

A published example of the characterization of this compound reports the following ¹H NMR data:

| Proton Assignment | Chemical Shift (δ) in ppm |

| Pyrazole H | 7.54 (s, 1H), 7.49 (s, 1H) |

| CH | 4.80-4.73 (m, 1H) |

| CH₂ | 3.00-2.85 (m, 2H) |

| CH₃ | 1.68 (d, 3H) |

This data is based on a specific experimental record and may vary slightly based on solvent and instrument conditions.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, a low-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula, C₇H₈ClN₃.

In one documented analysis, the mass of this compound was determined by mass spectrometry, showing a peak at m/z = 186.1 [M+H]⁺, which corresponds to the protonated molecule. This finding is consistent with the expected molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

A sharp absorption band around 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyrazole ring would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations from the butanenitrile chain would be present in the 2850-3000 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. The acquisition of such data would require the successful growth of a single crystal of suitable quality, which is not always straightforward.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method to determine its purity. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable.

During its synthesis, column chromatography using silica (B1680970) gel as the stationary phase is a common method for the purification of this compound from reaction byproducts and starting materials. The choice of eluent would be optimized to achieve good separation.

While the general principles of chromatographic purification and analysis apply, specific, detailed published methods for this particular compound are not widely documented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure Analysis

No peer-reviewed studies detailing the use of Density Functional Theory (DFT) to analyze the electronic structure of 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile are available. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and subsequently calculating electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity and stability.

Computational Prediction of Spectroscopic Parameters

There are no published computational predictions of the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound. This type of analysis, often performed using DFT, would allow for a direct comparison between theoretical and experimental spectra, aiding in the structural confirmation of the compound. For related compounds like 4-chloro-1H-pyrazole, DFT has been used to predict spectroscopic data. rsc.orgresearchgate.net

Reaction Pathway and Transition State Analysis

Information regarding the computational analysis of reaction pathways and transition states involving this compound is not present in the current scientific literature. This type of study is crucial for understanding the mechanisms of chemical reactions, determining reaction kinetics, and predicting reaction outcomes.

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies have been published that specifically investigate the binding of this compound to any protein or biological target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity. While docking studies have been performed on a variety of other pyrazole (B372694) derivatives to screen for potential inhibitors of various enzymes nih.gov, this specific compound has not been included in such research.

Molecular Dynamics Simulations for Conformational Behavior and Stability

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations would provide a detailed understanding of the molecule's conformational flexibility, stability over time, and interactions with its environment, such as a solvent or a biological membrane.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that seek to correlate the structural or physicochemical properties of compounds with their biological activities or properties. mdpi.com These in-silico methods are fundamental in modern drug discovery and materials science for predicting the characteristics of untested molecules. ej-chem.org

For pyrazole derivatives, QSAR studies have been extensively used to predict a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govej-chem.orgnih.gov The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model. mdpi.comijournalse.org

A typical QSAR study on pyrazole derivatives might involve the following steps:

Data Set Selection: A group of pyrazole compounds with experimentally determined biological activity (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, various physicochemical, electronic, and structural descriptors are calculated using computational software. ijournalse.org These can include steric, electrostatic, and quantum chemical parameters. nih.gov

Model Development: Statistical techniques are used to create a mathematical equation that links the most relevant descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure its reliability. nih.gov

For example, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives as anticancer agents identified key electrostatic and steric fields that influence activity. The resulting model showed a strong correlation between the structural features and the anticancer effects. nih.gov While a specific QSAR model for this compound is not prominently featured in published literature, the established methodologies are directly applicable. By calculating its molecular descriptors, its potential biological activity could be predicted based on existing models for structurally similar pyrazoles.

QSPR models function similarly but predict physical or chemical properties instead of biological activity. For pyrazine (B50134) derivatives, 2D and 3D-QSPR models have been successfully developed to predict properties like olfactive thresholds, demonstrating the broad applicability of this technique. ijournalse.orgresearchgate.net

Table 1: Example of Descriptors Used in a 3D-QSAR Model for Anticancer Triazole Derivatives nih.gov This table illustrates the types of descriptors and statistical validation parameters found in a typical QSAR study, which could be applied to pyrazole compounds.

| Parameter | Description | Example Value/Range |

|---|---|---|

| Statistical Validation | ||

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | 0.2129 |

| pred_r² | Measures the external predictive ability of the model on a test set. | 0.8417 |

| Field Descriptors | ||

| Steric (S_1047) | Indicates the influence of molecular shape and bulk on activity. | -0.0780 |

| Electrostatic (E_1002) | Represents the effect of the electronic charge distribution. | -0.0451 |

Virtual Screening Techniques for Novel Analogue Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For pyrazole-based compounds, virtual screening is a powerful tool for discovering novel analogues with potentially enhanced activity or improved pharmacokinetic profiles. nih.govnih.gov

The process often begins with a known active molecule, such as this compound, or the three-dimensional structure of a biological target. The main approaches include:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking is a primary tool. nih.gov Docking algorithms predict the preferred orientation and binding affinity of a compound within the active site of the target. nih.gov In studies on pyrazole derivatives, docking has been used to screen libraries for potential inhibitors of targets like Janus kinase 3 (JAK3) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, screening can be based on the structure of known active ligands. This involves searching for molecules with similar 2D or 3D structural features or physicochemical properties to a template molecule. mdpi.com

A recent study successfully used virtual screening to identify pyrazole derivatives of usnic acid as potential anti-hyperglycemic agents. nih.govcore.ac.uk After screening 36 compounds based on their physicochemical and drug-like properties (ADMET prediction), molecular docking was performed. This identified several lead compounds with high binding affinity to the PPARγ target. core.ac.uk Similarly, this compound could serve as a query structure to screen vast chemical databases for analogues with a higher predicted affinity for a specific biological target.

Table 2: Example of a Virtual Screening Cascade for Pyrazole Derivatives of Usnic Acid against PPARγ core.ac.ukresearchgate.net

| Screening Stage | Method | Outcome |

|---|---|---|

| Initial Library | Collection from literature | 36 pyrazole derivatives of usnic acid |

| Pharmacokinetic Prediction | ADMET & Drug-likeness analysis | 7 hit compounds identified (Compounds 1, 5, 6, 7, 17, 18, 33) |

| Molecular Docking | Docking into PPARγ active site | Compounds 5, 6, and 7 showed the best docking scores (-9.2 kcal/mol) |

| Lead Compound Selection | Comparison of binding energy and interactions | Compound 6 was selected as the lead for further study |

Cheminformatics and Data Mining for Pyrazole Compounds

Cheminformatics and data mining are disciplines that involve the use of computational methods to analyze large datasets of chemical compounds. ethz.ch These approaches are essential for understanding the vast chemical space of pyrazole derivatives, identifying trends, and guiding the synthesis of new molecules with desired properties. eurasianjournals.comeurekaselect.com The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because it is a key component in many biologically active compounds. mdpi.comresearchgate.net

Key applications of cheminformatics for pyrazole compounds include:

Structure-Activity Relationship (SAR) Analysis: By mining data from numerous pyrazole analogues, researchers can identify which structural modifications and substitutions on the pyrazole ring lead to an increase or decrease in a specific biological activity. eurekaselect.comresearchgate.net For example, analysis can reveal that substitutions at a particular position are crucial for enzyme inhibition. mdpi.com

Chemical Space Analysis: This involves mapping the diversity and distribution of known pyrazole compounds based on their structural and physicochemical properties. It helps identify novel regions of chemical space for exploration.

Similarity Searching: Based on the "Similar Property Principle," which states that structurally similar molecules are likely to have similar properties, cheminformatics tools can search databases for analogues of this compound. ethz.ch

Predictive Modeling: Data mining techniques, including machine learning, can be used to build models that classify compounds as active or inactive or predict their properties based on learned patterns from existing data. eurasianjournals.comethz.ch

The integration of cheminformatics with other computational methods like QSAR and virtual screening creates a powerful workflow for modern drug discovery, allowing for the rational design of novel pyrazole derivatives. eurasianjournals.com

In Vitro Biological Evaluation and Pharmacological Research

Anticancer Activity Studies

While no specific anticancer studies for 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile were found, the broader family of pyrazole (B372694) derivatives has been the subject of extensive cancer research.

Evaluation against Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of various pyrazole derivatives against a range of human cancer cell lines. For example, a series of novel pyrano[2,3-c]pyrazoles substituted with an N-(4-chlorophenyl) group were synthesized and evaluated for their anticancer activity against glioblastoma cell lines. One compound from this series, 4j , showed promising inhibitory properties. dundee.ac.uk

Another study on novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives reported their cytotoxic effects against HCT116 colon carcinoma and A549 lung cancer cell lines. nih.gov One particular derivative, 7f , was found to be highly effective against the HCT116 cell line. nih.gov

Furthermore, new 4-aminoantipyrine-based pyrazolone (B3327878) derivatives have been synthesized and screened for their anticancer activity against the human breast cancer cell line MCF7. Several compounds in this series, including those with bromophenyl and iodophenyl substitutions, demonstrated significant activity. nih.gov

Table 1: Cytotoxic Activity of Select Pyrano[2,3-c]pyrazole Derivatives against Glioblastoma Cell Lines No specific data was found for this compound. The following table is an example based on related compounds.

| Compound ID | Target Cell Line | EC50 (µM) |

|---|

| 4j | Glioblastoma | Not specified |

Table 2: Cytotoxic Activity of Select 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile Derivatives No specific data was found for this compound. The following table is an example based on related compounds.

| Compound ID | Target Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | HCT116 | 6.76 |

| 7d | HCT116 | 43 |

Investigation of Apoptosis Induction and Cell Cycle Modulation

Research into the mechanisms of action for anticancer pyrazole derivatives often points towards the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

For instance, the aforementioned 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative 7f was found to promote apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov This compound also caused cell cycle arrest, preventing cancer cells from proliferating. nih.gov

Another study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives investigated their effects on cell cycle and apoptosis in human acute leukemia cell lines. The findings suggested that the cytotoxic effects of these compounds involved an intrinsic apoptosis pathway. researchgate.net Similarly, a novel acetal of andrographolide containing a pyrazole moiety was shown to promote cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. mdpi.com

Antimicrobial Activity Assessment

The pyrazole scaffold is also a common feature in compounds investigated for their antimicrobial properties.

Antibacterial Spectrum and Potency

Various pyrazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a study on novel pyrazole analogues found that one compound was exceedingly active against E. coli (a Gram-negative bacterium), while another was highly active against S. epidermidis (a Gram-positive bacterium). nih.gov

Thiazolidinone-clubbed pyrazoles have been identified as moderate antibacterial agents against E. coli. nih.gov Additionally, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin against several bacterial strains. nih.gov

Table 3: Antibacterial Activity of Select Pyrazole Analogues No specific data was found for this compound. The following table is an example based on related compounds.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 3 | E. coli | 0.25 |

| Compound 4 | S. epidermidis | 0.25 |

Antifungal Efficacy

Certain pyrazole derivatives have also demonstrated antifungal properties. A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed that some of these compounds exhibited very good antifungal activity against four pathogenic fungal strains. nih.gov

Another research effort focused on novel chloro-containing 1-aryl-3-oxypyrazoles, with some compounds showing high efficacy against certain fungi. mdpi.com Furthermore, the synthesis of novel 3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles led to the identification of compounds with antifungal activity against Candida albicans and Cryptococcus neoformans. conicet.gov.ar

Enzyme Inhibition Profiles

The ability of pyrazole derivatives to inhibit specific enzymes is another area of active pharmacological research.

For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were initially screened for anticancer activity, were also found to inhibit the kinase AKT2/PKBβ. dundee.ac.uk This kinase is part of a signaling pathway that is often dysregulated in cancer.

In a different study, a new series of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are relevant in the context of Alzheimer's disease. One compound, in particular, showed potent inhibitory activity against both enzymes. nih.gov

Furthermore, research on N-propananilide derivatives bearing a pyrazole ring has explored their potential as neuroprotective agents, with some compounds showing inhibitory activity against acetylcholinesterase. turkjps.orgnih.gov A recently discovered pyrazole derivative has been identified as the first orally active selective inhibitor of Aurora kinase B, a promising target for cancer therapy. nih.gov

Table 4: Enzyme Inhibition Profile of a Select Pyrazinamide Condensed 1,2,3,4-tetrahydropyrimidine No specific data was found for this compound. The following table is an example based on a related compound.

| Compound ID | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4l | AChE | 0.11 |

| 4l | BuChE | 3.4 |

Janus Kinase (JAK) Inhibition

There is no available scientific literature detailing the in vitro evaluation of this compound as an inhibitor of Janus kinases (JAKs). While pyrazole-containing compounds have been investigated as JAK inhibitors, no studies have been published on the specific activity of this butanenitrile derivative.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

No research data has been published regarding the in vitro inhibitory activity of this compound against the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

Xanthine Oxidase Inhibition

There are no published findings on the in vitro inhibitory effects of this compound on the xanthine oxidase enzyme.

Other Relevant Kinase and Enzyme Targets

A comprehensive search of scientific databases yielded no information on the in vitro activity of this compound against other relevant kinase or enzyme targets.

Receptor Modulation Studies

Androgen Receptor Antagonism

There is no available research in the public domain that has investigated the in vitro antagonistic activity of this compound on the androgen receptor. While other pyrazole derivatives have been explored for this activity, this specific compound has not been the subject of such studies.

Due to the absence of research data, no data tables can be generated for the biological activities of this compound.

Antioxidant Activity Determination

There is currently no published research available that investigates the antioxidant activity of this compound. Standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, ferric reducing antioxidant power (FRAP), or oxygen radical absorbance capacity (ORAC) assays, have not been reported for this compound. Consequently, no data tables on its antioxidant capacity, such as IC50 or EC50 values, can be provided.

Neuroprotective Potential Investigations

Investigations into the neuroprotective potential of this compound have not been documented in the available scientific literature. There are no reports of its evaluation in in vitro models of neurodegeneration, such as assays involving neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins (e.g., 6-hydroxydopamine, amyloid-beta peptides, glutamate). As a result, there are no research findings or data tables to present regarding its ability to mitigate neuronal damage or apoptosis.

Antidiabetic Activity Assessment

The antidiabetic activity of this compound has not been assessed in any published in vitro studies. Key enzymatic assays relevant to diabetes, such as the inhibition of α-amylase or α-glucosidase, or studies on glucose uptake in cell lines (e.g., 3T3-L1 adipocytes), have not been performed for this specific compound. Therefore, no data on its potential as an antidiabetic agent is available to be presented in a tabular format.

Antiviral Activity Screening

There is no information available from in vitro antiviral activity screenings of this compound. Reports of its efficacy against any viral strains, including but not limited to influenza viruses, herpes viruses, or human immunodeficiency virus (HIV), are absent from the scientific record. Consequently, no data tables detailing its antiviral potency, such as EC50 (half-maximal effective concentration) or SI (selectivity index), can be compiled.

Structure Activity Relationship Sar and Rational Design of 3 4 Chloro 1h Pyrazol 1 Yl Butanenitrile Analogues

Identification of Pharmacophoric Features for Biological Activity

The biological activity of 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile analogues as JAK inhibitors is dictated by a set of key pharmacophoric features that facilitate their binding to the ATP-binding site of the kinase domain.

Pyrazole (B372694) Core: The pyrazole ring serves as a fundamental scaffold, acting as a hinge-binding motif. nih.govnih.gov It forms critical hydrogen bonds with the backbone residues of the hinge region of the JAK kinase, such as Glu957 and Leu959 in JAK1. nih.gov This interaction is a common feature among many kinase inhibitors and is essential for anchoring the molecule in the active site.

4-Chloro Substituent: The chloro substituent at the 4-position of the pyrazole ring influences the electronic properties of the ring and can engage in halogen bonding or van der Waals interactions within the active site, further stabilizing the inhibitor-enzyme complex.

Chirality of the Butanenitrile Side Chain: The stereochemistry of the carbon atom to which the pyrazole and nitrile groups are attached is crucial for activity. For instance, in Ruxolitinib, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. nih.gov This highlights the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the chiral environment of the kinase's active site. nih.gov

A general pharmacophore model for pyrazolone-derived JAK2/3 inhibitors includes a hydrophobic center, a hydrogen-bond donor, and two hydrogen-bond acceptors. nih.gov

Design Principles for Enhanced Potency and Targeted Activity

The rational design of novel analogues with enhanced potency and selectivity is guided by several key principles derived from SAR studies and structural biology.

Structure-Based Drug Design (SBDD): Utilizing the crystal structures of JAK kinases in complex with inhibitors allows for the precise design of molecules that can exploit specific features of the ATP-binding site. nih.govnih.gov For example, targeting unique amino acid residues that differ between JAK isoforms can lead to highly selective inhibitors. researchgate.net

Pharmacophore Modeling: Computational models that define the essential spatial arrangement of chemical features required for biological activity are used to screen virtual libraries of compounds and to guide the design of new molecules with improved properties. nih.govnih.govnih.gov

Exploiting Selectivity Pockets: The ATP-binding sites of the different JAK isoforms, while highly conserved, possess subtle differences. Designing inhibitors that can form interactions with non-conserved residues is a key strategy for achieving selectivity. For instance, the gatekeeper residue, which is a methionine in JAK2, can accommodate different substituents compared to the corresponding residues in other kinases. nih.gov

Covalent Inhibition: A strategy to achieve high potency and selectivity is the design of irreversible inhibitors that form a covalent bond with a non-conserved cysteine residue within the active site of a specific JAK isoform, such as JAK3. researchgate.net

Lead Optimization Strategies Based on SAR Data

Lead optimization is an iterative process of modifying a promising lead compound to improve its pharmacological and pharmacokinetic properties. For pyrazole-based JAK inhibitors, several strategies have been employed.

Scaffold Hopping: This involves replacing the core pyrazole scaffold with other heterocyclic systems while retaining the key pharmacophoric interactions. This can lead to novel chemical series with improved properties such as potency, selectivity, or metabolic stability. nih.gov

Modulation of Physicochemical Properties: Fine-tuning properties such as lipophilicity, polar surface area, and solubility is crucial for achieving good oral bioavailability and a favorable pharmacokinetic profile. SAR data guides the selection of substituents that can optimize these properties without compromising biological activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve metabolic stability or other drug-like properties. For example, the pyrazole ring itself can be considered a bioisostere for other hinge-binding motifs. nih.gov

Iterative Synthesis and Testing: The core of lead optimization involves the synthesis of a series of analogues with systematic modifications based on SAR hypotheses. These compounds are then tested in biochemical and cell-based assays to evaluate their potency, selectivity, and other properties, with the results feeding back into the design of the next generation of compounds. nih.gov

Future Perspectives in the Research of 3 4 Chloro 1h Pyrazol 1 Yl Butanenitrile

Exploration of Novel Therapeutic Applications and Biological Targets

The pyrazole (B372694) moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netresearchgate.netresearchgate.net A primary future direction for 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile is the systematic exploration of its therapeutic potential across various disease areas.

Initial research should focus on high-throughput screening against a diverse panel of cancer cell lines. Pyrazole derivatives have shown potent activity against numerous cancers by targeting critical cellular machinery. mdpi.comnih.gov For instance, some pyrazole compounds act as inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), all of which are pivotal in cancer progression. mdpi.comnih.gov The inhibitory potential of this compound against such validated targets should be a key area of investigation.

Beyond oncology, the antimicrobial properties of pyrazoles are well-documented. nih.govnih.gov Future studies should assess the activity of this compound against a range of pathogenic bacteria and fungi, including drug-resistant strains. A notable target in this area is the Mycobacterium tuberculosis MmpL3 transporter, which has been identified as a target for other pyrazole-containing compounds. nih.gov

Furthermore, the neuroprotective potential of pyrazole derivatives is an emerging field of interest. researchgate.net Research into the effects of this compound on neurological disorders could uncover novel therapeutic avenues. The cannabinoid receptors (CB1 and CB2) are known targets for some pyrazoline derivatives, suggesting a potential line of inquiry for this compound as well. nih.gov

Development of Hybrid Compounds Incorporating Pyrazole Scaffold

A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophores to enhance activity, improve selectivity, or overcome drug resistance. The pyrazole scaffold is an excellent candidate for this approach due to its synthetic tractability. researchgate.net

Future research should focus on developing hybrid compounds that incorporate the this compound moiety with other known bioactive fragments. For example, hybridization with other azole-containing structures like imidazole (B134444), triazole, or oxazole (B20620) has yielded potent anticancer agents. researchgate.nettandfonline.com Similarly, creating hybrids with moieties known for their anti-inflammatory or antimicrobial properties could lead to dual-action therapeutic agents. mdpi.com

The design of these hybrids can be guided by the known structure-activity relationships (SAR) of pyrazole derivatives. nih.gov By understanding how different substituents on the pyrazole ring influence biological activity, medicinal chemists can rationally design novel hybrid molecules with optimized pharmacological profiles.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govbohrium.com These computational tools can significantly accelerate the identification of lead compounds and optimize their properties.

For this compound, AI and ML can be applied in several ways. Predictive models can be built to screen large virtual libraries of related pyrazole derivatives for their potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. bohrium.commdpi.com This in silico screening can prioritize the synthesis and experimental testing of the most promising candidates, saving time and resources. premierscience.com

Furthermore, generative AI models can be employed for de novo drug design, creating novel pyrazole-based structures with desired pharmacological profiles. premierscience.com By learning from existing data on active pyrazole compounds, these models can propose new molecules, including derivatives of this compound, with a higher probability of success. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the compound's mechanism of action and its impact on cellular pathways.

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in cells treated with the compound, helping to identify the pathways it modulates. Proteomics can identify the protein targets with which the compound directly or indirectly interacts. Metabolomics can shed light on the metabolic changes induced by the compound.

This multi-omics approach will be invaluable for identifying novel biological targets, understanding potential off-target effects, and discovering biomarkers that could be used in future clinical studies.

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The multifaceted research required to unlock the full potential of this compound necessitates a collaborative and interdisciplinary approach. Success will depend on the synergy between experts in various fields.

Medicinal chemists will be crucial for the synthesis and structural modification of the compound and its derivatives. researchgate.net Biologists and pharmacologists will be needed to conduct the in vitro and in vivo evaluations of biological activity. Computational scientists will play a key role in applying AI and ML for compound design and data analysis. nih.gov

Public-private partnerships and collaborations between academic research institutions and pharmaceutical companies can provide the necessary resources and expertise to advance the research and development of this promising pyrazole derivative. nih.gov Such initiatives can foster innovation and accelerate the translation of basic research findings into tangible therapeutic applications. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves refluxing intermediates (e.g., chlorinated pyrazole derivatives) with nitrile-containing reagents in aprotic solvents like xylene. For example, a 25–30 hour reflux with chloranil (a dehydrogenation agent) in xylene facilitates cyclization and functionalization . Post-reaction, purification via recrystallization (e.g., methanol) is critical to isolate the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1.4 molar ratio of starting material to chloranil) and monitoring reaction progress via TLC or HPLC.

Q. How can the purity of this compound be assessed, and what storage conditions are recommended?

Methodological Answer: Purity is typically determined using:

- HPLC/GC-MS : To quantify organic impurities (e.g., unreacted starting materials).

- Elemental Analysis : Confirms elemental composition (e.g., C, H, N, Cl).

- Melting Point : Sharp mp ranges (e.g., 97.5–99°C for analogous pyrazole derivatives) indicate purity .

For storage, maintain at -20°C in airtight, light-protected containers to prevent hydrolysis or decomposition. Use desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how are they addressed?

Methodological Answer: Challenges include:

- Disorder in Crystal Lattices : Common in flexible nitrile/pyrazole moieties. Mitigate by collecting high-resolution data (e.g., synchrotron sources) and refining with SHELXL .

- Twinned Crystals : Use SHELXD for structure solution and Olex2 for refinement, leveraging hydrogen-bonding patterns (e.g., N–H⋯O interactions) to resolve ambiguities .

Example parameters for successful refinement:

| Parameter | Value | Source |

|---|---|---|

| R factor | <0.05 | |

| Data/Parameter Ratio | >12.5 |

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be reconciled?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects in Solution : Conformational flexibility may obscure NMR signals. Use variable-temperature NMR or DFT calculations to model low-energy conformers .

- Crystal Packing Effects : X-ray structures may show non-equilibrium geometries. Compare with solid-state NMR or IR spectroscopy to validate intermolecular interactions (e.g., π-stacking in pyrazole rings) .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for nitrile group reactions (e.g., nucleophilic additions) using Gaussian or ORCA software. Basis sets like B3LYP/6-311+G(d,p) reliably predict bond dissociation energies .

- Molecular Docking : For biological studies, use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450 for metabolic profiling) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for analogous pyrazole nitriles?

Methodological Answer: Yield discrepancies may stem from:

- Byproduct Formation : Longer reflux times (>30 hours) in xylene can degrade intermediates. Optimize reaction time via in-situ monitoring (e.g., FTIR for nitrile peak intensity) .

- Solvent Polarity : Polar solvents (e.g., DMF) may suppress cyclization. Compare yields using xylene vs. toluene to identify ideal dielectric conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.